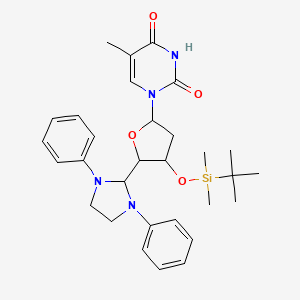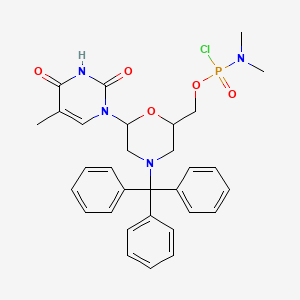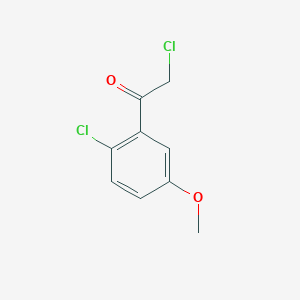
3'-o-(Tbdms)-5'-deoxy-5'-(1,3-diphenyl-2-imidazolidinyl)thymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It contains a thymidine base (a nucleobase) linked to a sugar (deoxyribose) via a glycosidic bond.
- The compound’s name reflects its structural modifications: the 3’-hydroxyl group is protected with TBDMS (tert-butyldimethylsilyl) and the 5’-hydroxyl group is protected with TMS (trimethylsilyl).
- These protective groups are commonly used in organic synthesis to prevent unwanted reactions during chemical transformations.
3’-O-(TBDMS)-5’-deoxy-5’-(1,3-diphenyl-2-imidazolidinyl)thymidine: is a nucleoside derivative.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps, including protection of the hydroxyl groups, coupling of the nucleobase, and deprotection. Specific synthetic routes can vary, but they typically follow established protocols for nucleoside synthesis.
Reaction Conditions: Reactions may involve protecting group manipulations, nucleophilic substitutions, and deprotection steps.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.
Analyse Chemischer Reaktionen
Reactions: It can undergo various reactions, including
Common Reagents and Conditions: Reagents like DCM (dichloromethane), TBAF (tetrabutylammonium fluoride), and TBDMS-Cl (tert-butyldimethylsilyl chloride) are used.
Major Products: The main product is the modified thymidine nucleoside.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in nucleic acid chemistry and drug discovery.
Biology: Investigated for its potential role in gene expression and DNA repair.
Medicine: Studied for antiviral and anticancer properties.
Industry: Limited industrial applications due to its specialized nature.
Wirkmechanismus
Targets: It interacts with cellular enzymes involved in DNA replication and repair.
Pathways: Influences nucleotide metabolism and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its specific modifications (TBDMS and TMS protection) distinguish it from other thymidine derivatives.
Similar Compounds: Other nucleosides, such as 5-methyluridine and 5-fluorouridine.
Eigenschaften
Molekularformel |
C30H40N4O4Si |
|---|---|
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
1-[4-[tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C30H40N4O4Si/c1-21-20-34(29(36)31-27(21)35)25-19-24(38-39(5,6)30(2,3)4)26(37-25)28-32(22-13-9-7-10-14-22)17-18-33(28)23-15-11-8-12-16-23/h7-16,20,24-26,28H,17-19H2,1-6H3,(H,31,35,36) |
InChI-Schlüssel |
BXGVFHNVIRIZML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C3N(CCN3C4=CC=CC=C4)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Diethyl [2-(acryloylamino)ethyl]phosphonate](/img/structure/B12069902.png)



![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)

